An In-depth Technical Guide to 5H-Pyrido[4,3-b]indole: Core Properties and Structure
An In-depth Technical Guide to 5H-Pyrido[4,3-b]indole: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-Pyrido[4,3-b]indole, also known as γ-carboline, is a tricyclic heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid, planar structure serves as a privileged scaffold for the design of compounds targeting a variety of biological targets. Derivatives of the 5H-pyrido[4,3-b]indole core have demonstrated a broad spectrum of pharmacological activities, including potential applications as anticancer, antiviral, and neuroprotective agents.[4] This technical guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and key biological activities of the 5H-pyrido[4,3-b]indole nucleus.
Core Properties and Structure
The foundational characteristics of 5H-pyrido[4,3-b]indole are summarized below, providing essential data for its handling, characterization, and derivatization.
Structure:
The chemical structure of 5H-Pyrido[4,3-b]indole consists of a pyridine ring fused to an indole moiety.
Chemical Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 5H-pyrido[4,3-b]indole | [5] |
| Synonyms | γ-Carboline, gamma-Carboline | [2][3][6] |
| CAS Number | 244-69-9 | [1][2][5][6][7] |
| Molecular Formula | C₁₁H₈N₂ | [2][5][6][7][8] |
| Molecular Weight | 168.19 g/mol | [2][5][6][7][8] |
| Melting Point | 225 °C | [8] |
| 230-231 °C (from methanol/water) | [6][7] | |
| 233 °C | [9] | |
| Boiling Point | 391.3 ± 15.0 °C (Predicted) | [6][7] |
| Solubility | Freely soluble in methanol; slightly soluble in benzene and water. | [8] |
Experimental Protocols: Synthesis of the 5H-Pyrido[4,3-b]indole Core
Several synthetic routes to the 5H-pyrido[4,3-b]indole scaffold have been reported, including the Graebe-Ullmann synthesis and the Fischer indole synthesis.[2] A contemporary and efficient method involves the intramolecular cyclization of a substituted aminopyridine derivative.
General Synthetic Procedure for 5H-Pyrido[4,3-b]indole:
This protocol describes the synthesis of the 5H-pyrido[4,3-b]indole core starting from 3-(2-chlorophenyl)pyridin-4-amine.[1]
Materials:
-
3-(2-chlorophenyl)pyridin-4-amine
-
Potassium tert-butoxide
-
Dry Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-chlorophenyl)pyridin-4-amine (0.20 mmol), potassium tert-butoxide (1.0 mmol), and dry DMSO (5.0 ml).[1]
-
Evacuate the flask and backfill with nitrogen gas.[1]
-
Stir the reaction mixture at 130°C in an oil bath for 24 hours.[1]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 ml).[1]
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield 5H-pyrido[4,3-b]indole.[1]
Key Biological Activities and Signaling Pathways
The 5H-pyrido[4,3-b]indole scaffold is a key component of various biologically active molecules. Two of the most extensively studied activities are the inhibition of tubulin polymerization for anticancer applications and the inhibition of monoamine oxidase for neuropharmacological effects.
Inhibition of Tubulin Polymerization
Derivatives of 5H-pyrido[4,3-b]indole have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them promising candidates for anticancer drug development.[4][10][11]
Mechanism of Action: These compounds are proposed to bind to the colchicine binding site on the β-subunit of tubulin.[1] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminate in apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by 5H-Pyrido[4,3-b]indole derivatives.
Inhibition of Monoamine Oxidase (MAO)
Certain β-carboline alkaloids, a class of compounds that includes 5H-pyrido[4,3-b]indole, are known to be potent and reversible inhibitors of monoamine oxidase A (MAO-A).[12] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors.
Mechanism of Action: 5H-Pyrido[4,3-b]indole and its analogs act as competitive, reversible inhibitors of MAO-A. By binding to the active site of the enzyme, they prevent the breakdown of monoamine neurotransmitters, thereby enhancing neurotransmission.
Caption: Mechanism of MAO-A inhibition by 5H-Pyrido[4,3-b]indole (Norharmane).
Inhibition of Janus Kinase 2 (JAK2)
Derivatives of 1-amino-5H-pyrido[4,3-b]indole-4-carboxamide have been identified as potent and orally active inhibitors of Janus kinase 2 (JAK2).[13] The JAK-STAT signaling pathway is crucial for mediating the cellular effects of cytokines, which are involved in cell survival, proliferation, and differentiation.[13] Hyperactivation of JAK2, often due to mutations, is implicated in myeloproliferative disorders.[13]
Mechanism of Action: These 5H-pyrido[4,3-b]indole derivatives act as inhibitors of JAK2, thereby blocking the downstream signaling cascade that leads to the pathological cellular proliferation seen in certain hematological malignancies.
Caption: Inhibition of the JAK2-STAT signaling pathway by a 5H-Pyrido[4,3-b]indole derivative.
Conclusion
5H-Pyrido[4,3-b]indole represents a versatile and valuable scaffold in the field of medicinal chemistry. Its fundamental properties are well-characterized, and various synthetic methodologies allow for the generation of diverse libraries of derivatives. The demonstrated biological activities, particularly as inhibitors of tubulin polymerization, monoamine oxidase, and Janus kinase 2, underscore the therapeutic potential of this core structure. Further exploration and optimization of 5H-pyrido[4,3-b]indole-based compounds are warranted to develop novel therapeutic agents for a range of diseases.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Carboline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 9-aryl-5 H-pyrido[4,3- b]indole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-Carboline | C11H8N2 | CID 130802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gamma-carboline CAS#: 244-69-9 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. gamma-Carboline [drugfuture.com]
- 9. 5H-Pyrido[4,3-b]indole >98.0%(GC) 200mg - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
